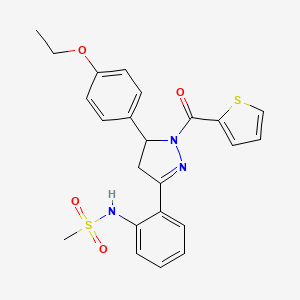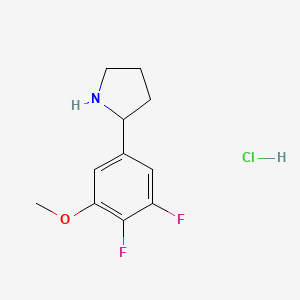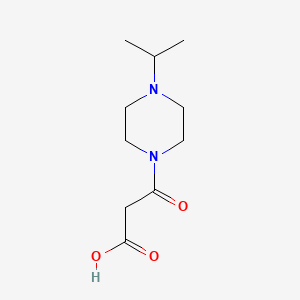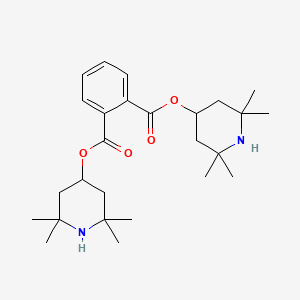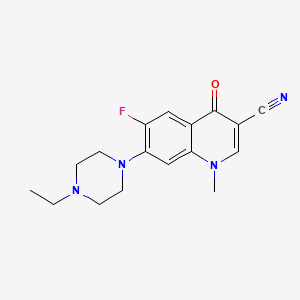
7-(4-エチルピペラジン-1-イル)-6-フルオロ-1-メチル-4-オキソキノリン-3-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile is a synthetic compound belonging to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes a quinoline core, a fluorine atom at the 6th position, and a piperazine ring substituted with an ethyl group. It is known for its potential antimicrobial properties and is studied for its effectiveness against various bacterial pathogens .
科学的研究の応用
7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
作用機序
Target of Action
The primary target of this compound is the nuclear receptor, Nurr1 . Nurr1 is critical for both the development and maintenance of midbrain dopamine neurons, making it a promising molecular target for diseases like Parkinson’s disease .
Mode of Action
The compound acts as an agonist for Nurr1, enhancing its transcriptional activity . This interaction leads to detectable activation of Nurr1 function . The compound’s interaction with Nurr1 suggests a structure-activity relationship with the 4-amino-7-chloroquinoline (4A7C) scaffold .
Biochemical Pathways
The activation of Nurr1 by the compound can lead to neuroprotective effects . This is particularly relevant in the context of Parkinson’s disease, where the loss of dopaminergic neurons is a key pathological feature . The compound’s action on Nurr1 can potentially modulate the pathways involved in the survival and function of these neurons .
Result of Action
The compound’s action on Nurr1 leads to robust neuroprotective effects in vitro . In animal models of Parkinson’s disease, the compound has been shown to protect midbrain dopamine neurons and improve both motor and non-motor deficits without inducing dyskinesia-like behaviors . It also significantly ameliorates neuropathological abnormalities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production time .
化学反応の分析
Types of Reactions
7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified quinoline compounds .
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different substituents on the quinoline ring.
Levofloxacin: A fluoroquinolone with a different stereochemistry and substituents, known for its broad-spectrum antibacterial activity.
Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria and additional functional groups for improved pharmacokinetics.
Uniqueness
7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile is unique due to its specific substitution pattern, which may confer distinct antimicrobial properties and pharmacokinetic profiles compared to other fluoroquinolones. Its ethylpiperazine moiety and the presence of a nitrile group at the 3rd position contribute to its unique chemical and biological characteristics .
特性
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c1-3-21-4-6-22(7-5-21)16-9-15-13(8-14(16)18)17(23)12(10-19)11-20(15)2/h8-9,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNZWKJGAFEMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C#N)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
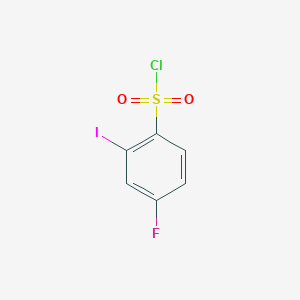
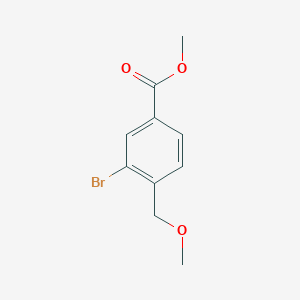
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide](/img/structure/B2524619.png)
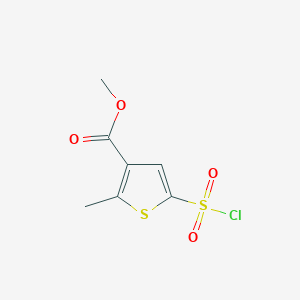
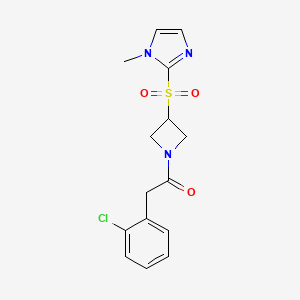
![2-chloro-6-fluoro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B2524623.png)
![2,2-Dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzofuran](/img/structure/B2524624.png)

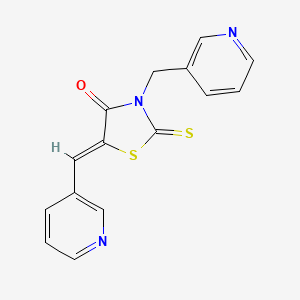
![(2E)-3-(thiophen-2-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B2524627.png)
